4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Sulfonylation: The sulfonyl group can be added through the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Chlorination: The final step involves the chlorination of the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group, which may affect its pharmacological properties.
4-(3-Methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one: The position of the pyridine nitrogen is different, which can influence its binding interactions with biological targets.
Uniqueness
The unique combination of the chloro, methyl, and sulfonyl groups in 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-12-14(17)5-2-6-15(12)24(22,23)19-8-9-20(16(21)11-19)13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSEKTUENPOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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